Cas no 1261498-49-0 (6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde)

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde
-
- インチ: 1S/C12H7Cl3N2O/c13-9-3-11(15)10(14)2-7(9)8-1-6(5-18)4-17-12(8)16/h1-5H,(H2,16,17)
- InChIKey: QRJKUZUGPVDWNU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C1C(N)=NC=C(C=O)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 305
- XLogP3: 3.5
- トポロジー分子極性表面積: 56
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022004532-1g |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |
1261498-49-0 | 97% | 1g |
$1747.20 | 2023-09-03 | |
Alichem | A022004532-250mg |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |
1261498-49-0 | 97% | 250mg |
$666.40 | 2023-09-03 | |
Alichem | A022004532-500mg |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |
1261498-49-0 | 97% | 500mg |
$1009.40 | 2023-09-03 |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehydeに関する追加情報
Introduction to 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde (CAS No. 1261498-49-0)
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde (CAS No. 1261498-49-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the development of various pharmacologically active agents. The presence of both amino and aldehyde functional groups, coupled with the unique substitution pattern of the aromatic ring, makes it a versatile building block for medicinal chemists seeking to design novel therapeutic entities.
The molecular framework of 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde consists of a pyridine core substituted with a chlorinated phenyl group at the 5-position and an amino group at the 6-position. The aldehyde functionality at the 2-position further enhances its reactivity, allowing for diverse chemical transformations that are essential for drug discovery and synthesis. This structural motif has been extensively explored in recent years due to its potential applications in the development of small-molecule inhibitors targeting various biological pathways.
In recent years, there has been a surge in research focused on identifying and developing novel compounds that modulate enzyme activity through precise targeting of active sites. 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde has emerged as a key intermediate in the synthesis of inhibitors for enzymes such as kinases and phosphodiesterases, which play critical roles in cellular signaling and metabolic processes. The chlorinated phenyl ring contributes to the compound's binding affinity by introducing hydrophobic interactions and electronic effects that enhance its interaction with biological targets.
One of the most compelling aspects of 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde is its utility in constructing heterocyclic scaffolds that are prevalent in many bioactive molecules. The pyridine core is a privileged structure in medicinal chemistry, frequently found in drugs approved for treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. By leveraging this scaffold, researchers can rapidly develop libraries of compounds with tailored biological activities.
The synthesis of 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing the environmental impact of pharmaceutical production.
Recent studies have highlighted the potential of 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde as a precursor for developing antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, inhibiting their activity and thereby preventing viral replication. For instance, derivatives of this scaffold have shown promise in inhibiting the replication of RNA viruses by targeting essential enzymatic steps in their life cycle.
Another area where 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde has made significant contributions is in the development of anticancer therapeutics. The compound's ability to modulate kinase activity has led to its incorporation into drug candidates designed to treat various forms of cancer. By selectively inhibiting aberrantly activated kinases that drive tumor growth and progression, these compounds offer a targeted approach to cancer therapy with potentially fewer side effects compared to traditional chemotherapeutic agents.
The aldehyde functionality in 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde provides a versatile handle for further derivatization through condensation reactions with amino acids or other nucleophilic compounds. This property has been exploited in the development of peptidomimetics—small molecules designed to mimic the structure and function of peptides without their drawbacks such as poor bioavailability or immunogenicity. Such peptidomimetics are being explored for their potential use in treating inflammatory diseases and autoimmune disorders.
In conclusion,6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde (CAS No. 1261498-49-0) represents a valuable asset in modern drug discovery and development. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing pharmacologically active agents targeting diverse diseases. As research continues to uncover new therapeutic applications for this compound,its importance is likely to grow further,driving innovation across multiple disciplines within pharmaceutical science.
1261498-49-0 (6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde) Related Products
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)
- 1315059-86-9(2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol)




